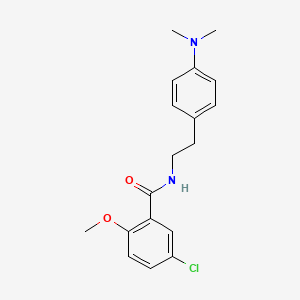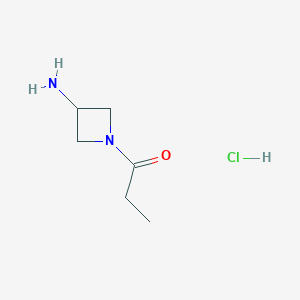![molecular formula C8H7BrN2O B2498692 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 84712-08-3](/img/structure/B2498692.png)
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Overview
Description
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-nitroaniline with methyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present in intermediates) can lead to the formation of amino derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amino derivatives or reduced benzimidazole compounds.
Scientific Research Applications
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of functional materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: Similar structure but lacks the methyl group at the 1st position.
1-Methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but lacks the bromine atom at the 5th position.
5-Chloro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Similar structure with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets and modulate its pharmacokinetic properties.
Properties
IUPAC Name |
6-bromo-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULJBICDDCLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B2498614.png)


![3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)
![ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate](/img/structure/B2498619.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide](/img/structure/B2498624.png)
amine](/img/structure/B2498625.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)
